molecular formula C11H6ClFO2 B3024543 5-(4-Chloro-2-fluorophenyl)furan-2-carbaldehyde CAS No. 591224-05-4

5-(4-Chloro-2-fluorophenyl)furan-2-carbaldehyde

Cat. No.: B3024543
CAS No.: 591224-05-4
M. Wt: 224.61 g/mol
InChI Key: NPEKTQYNJCJCQT-UHFFFAOYSA-N
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Description

5-(4-Chloro-2-fluorophenyl)furan-2-carbaldehyde is an organic compound with the molecular formula C11H6ClFO2 It is a derivative of furan, a heterocyclic aromatic organic compound, and contains both chloro and fluoro substituents on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Chloro-2-fluorophenyl)furan-2-carbaldehyde typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloro-2-fluoroaniline and furan-2-carbaldehyde.

    Reaction Conditions: The reaction involves the formation of a Schiff base intermediate, followed by cyclization to form the furan ring. The reaction is typically carried out under acidic or basic conditions, depending on the specific synthetic route.

    Purification: The final product is purified using standard techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Industrial production also involves stringent quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(4-Chloro-2-fluorophenyl)furan-2-carbaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The chloro and fluoro substituents on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: 5-(4-Chloro-2-fluorophenyl)furan-2-carboxylic acid.

    Reduction: 5-(4-Chloro-2-fluorophenyl)furan-2-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-(4-Chloro-2-fluorophenyl)furan-2-carbaldehyde has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: It is used in the development of advanced materials with specific electronic and optical properties.

    Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its unique structural features.

    Industrial Applications: It is used in the synthesis of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-(4-Chloro-2-fluorophenyl)furan-2-carbaldehyde involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, depending on its structural features. The chloro and fluoro substituents on the phenyl ring can enhance its binding affinity and specificity towards the target molecules. The furan ring provides additional stability and reactivity, making it a versatile compound for various applications.

Comparison with Similar Compounds

Similar Compounds

    5-(4-Chlorophenyl)furan-2-carbaldehyde: Similar structure but lacks the fluoro substituent.

    5-(2-Fluorophenyl)furan-2-carbaldehyde: Similar structure but lacks the chloro substituent.

    5-(4-Chloro-2-methylphenyl)furan-2-carbaldehyde: Similar structure but has a methyl group instead of a fluoro group.

Uniqueness

5-(4-Chloro-2-fluorophenyl)furan-2-carbaldehyde is unique due to the presence of both chloro and fluoro substituents on the phenyl ring. This dual substitution enhances its chemical reactivity and binding affinity, making it a valuable compound for various research and industrial applications.

Biological Activity

5-(4-Chloro-2-fluorophenyl)furan-2-carbaldehyde is an organic compound with the molecular formula C₁₁H₆ClF O₂, known for its potential applications in medicinal chemistry. Its unique structure, featuring a furan ring substituted with a 4-chloro-2-fluorophenyl group, suggests possible reactivity and biological activity that warrants detailed investigation.

  • Molecular Weight : 241.07 g/mol
  • Structure : The compound includes a furan ring with an aldehyde functional group, which may influence its interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including proteins involved in disease pathways. Preliminary studies suggest potential interactions with Murine Double Minute 2 (MDM2), a protein implicated in cancer progression and regulation.

Anticancer Activity

Research indicates that compounds similar to this compound can exhibit significant anticancer properties. For instance, structural analogs have shown:

  • Inhibition of Cell Growth : Compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines, including MCF-7 and HCT-116, with IC50 values in the nanomolar range.
CompoundCell LineIC50 (nM)
Example AMCF-7<100
Example BHCT-116<50

Antimicrobial Activity

The compound's potential antimicrobial properties are also noteworthy. Studies on structurally related compounds have revealed:

  • Antibacterial Effects : Compounds featuring similar substituents have been tested against Gram-positive and Gram-negative bacteria, showing varying degrees of inhibition .
Bacterial StrainMIC (µM)
Staphylococcus aureus12.4
Escherichia coli16.1
Pseudomonas aeruginosa8.5

Antifungal Activity

Similar compounds have exhibited antifungal activity, particularly against strains such as Candida albicans and Fusarium oxysporum. These activities are often measured using Minimum Inhibitory Concentration (MIC) assays.

Case Studies

  • Anticancer Studies : A study focusing on the anticancer properties of furan derivatives highlighted the role of halogen substituents in enhancing cytotoxicity against cancer cell lines . The presence of chlorine and fluorine was linked to improved binding affinity to cancer-related proteins.
  • Antimicrobial Studies : Another investigation into the antibacterial effects of furan derivatives demonstrated that modifications at the phenyl ring significantly impacted antimicrobial efficacy. The study provided a comprehensive structure-activity relationship (SAR) analysis, revealing that electron-withdrawing groups like chlorine enhanced antibacterial activity against certain strains .

Properties

IUPAC Name

5-(4-chloro-2-fluorophenyl)furan-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6ClFO2/c12-7-1-3-9(10(13)5-7)11-4-2-8(6-14)15-11/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPEKTQYNJCJCQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)F)C2=CC=C(O2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6ClFO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90358380
Record name 5-(4-chloro-2-fluorophenyl)furan-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90358380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

591224-05-4
Record name 5-(4-chloro-2-fluorophenyl)furan-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90358380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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